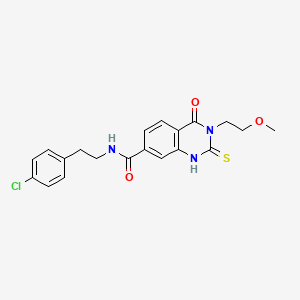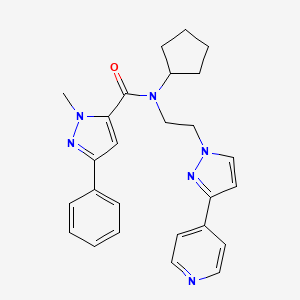
4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as 4-halobenzoic acids and derivatives . Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds .Chemical Reactions Analysis
Organoboron compounds, which are part of this compound, are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Serotonin 4 Receptor Agonist Activity
A study discusses the design and synthesis of benzamide derivatives, including compounds structurally related to "4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide", as potent 5-HT4 receptor agonists. These compounds were evaluated for their ability to contract the isolated guinea-pig ascending colon, an indication of their potential to enhance gastrointestinal motility. The research highlights the synthesis process and evaluates the pharmacological profiles of these compounds, suggesting their utility in addressing gastrointestinal motility disorders. However, challenges in oral bioavailability due to poor intestinal absorption rates were noted, guiding further structural modifications to improve pharmacokinetic properties (Sonda et al., 2003).
Pharmacological Profile for Gastrointestinal Motility
Another study expands on the pharmacological properties of benzamide derivatives as 5-HT4 receptor agonists. The focus was on their effects on gastrointestinal motility, specifically their ability to accelerate gastric emptying and increase the frequency of defecation. The study identified a compound, "4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide (Y-36912)", as a selective 5-HT4 receptor agonist with potential as a prokinetic agent effective on both the upper and lower gastrointestinal tract (Sonda et al., 2004).
Gastroprokinetic Agents
A further study on novel benzamide derivatives acting as ligands for the 5-HT4 receptor explored their synthesis and pharmacological properties. The study aimed at identifying potent gastroprokinetic agents, with one compound demonstrating significant affinity for the 5-HT4 receptor and potent agonistic activity. This compound was shown to increase gastroprokinetic motility in animal models, highlighting its potential therapeutic application in enhancing gastrointestinal motility (Itoh et al., 1999).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like “4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide”, is an important task of modern organic chemistry . This could be a potential future direction for research in this field.
Mechanism of Action
Target of Action
Similar compounds have been found to act on the central nervous system (cns) and show anti-tubercular, anti-cancer, anti-tumor, and anti-leukemic activities .
Mode of Action
It’s known that similar compounds can act as either cns depressants or stimuli, based on dosage levels . They also show anti-tubercular, anti-cancer, anti-tumor, and anti-leukemic activities .
Biochemical Pathways
Similar compounds have been found to catalyze the last two sequential reactions in the de novo biosynthetic pathway for udp-n-acetylglucosamine (udp-glcnac) .
Result of Action
Similar compounds have been found to show anti-tubercular, anti-cancer, anti-tumor, and anti-leukemic activities .
Action Environment
It’s known that similar compounds can adapt to hypoxic microenvironments .
properties
IUPAC Name |
4-chloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-21-11-10-19-8-6-13(7-9-19)12-18-16(20)14-2-4-15(17)5-3-14/h2-5,13H,6-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIXAZCEYWCSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2988925.png)



![(4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2988931.png)


![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2988936.png)

![3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2988939.png)
![N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2988940.png)
![Isobutyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988941.png)
![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2988942.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2988944.png)